2,6-Dichloro-4-methylnicotinamide
Overview
Description
2,6-Dichloro-4-methylnicotinamide is a chemical compound with the molecular formula C7H6Cl2N2O. It is characterized by the presence of two chlorine atoms and a methyl group attached to a nicotinamide core.
Scientific Research Applications
2,6-Dichloro-4-methylnicotinamide has been investigated for its role in quenching the intrinsic fluorescence of tryptophyl residues in proteins This property is significant in understanding protein structure and function
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-4-methylnicotinamide plays a significant role in biochemical reactions. It has been shown to react with anilines in the presence of a base, facilitating cyclization reactions . This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it can inhibit certain enzymes by binding to their active sites, thereby altering their catalytic functions. The nature of these interactions often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions, which stabilize the compound-enzyme complex.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors on the cell surface, it can modulate signaling cascades that control cell growth, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites and energy balance within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active or allosteric sites, respectively. This binding can induce conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere and low temperatures (2-8°C) . Prolonged exposure to light or higher temperatures can lead to its degradation, reducing its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can effectively modulate biochemical pathways. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic reactions can influence the levels of key metabolites and the overall metabolic flux within the cell. The compound’s involvement in these pathways can have downstream effects on cellular energy production, biosynthesis, and detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. The localization and concentration of this compound within the cell can influence its biochemical activity and interactions with target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules in the correct cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methylnicotinamide typically involves the chlorination of 4-methylnicotinamide. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction proceeds as follows: [ \text{4-Methylnicotinamide} + \text{Chlorinating Agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like aniline in the presence of a base.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Often employ oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: Reduced forms of the original compound with altered functional groups.
Oxidation Products: Oxidized derivatives with different oxidation states.
Mechanism of Action
The mechanism by which 2,6-Dichloro-4-methylnicotinamide exerts its effects involves interactions with specific molecular targets. For instance, its role in quenching protein fluorescence suggests that it may interact with tryptophyl residues through a collisional quenching process. This interaction follows the classical Stern-Volmer relation, indicating a dynamic quenching mechanism.
Comparison with Similar Compounds
2,6-Dichloro-4-methylnicotinonitrile: Similar in structure but with a nitrile group instead of an amide group.
2,6-Dichloronicotinamide: Lacks the methyl group present in 2,6-Dichloro-4-methylnicotinamide.
4-Methylnicotinamide: Lacks the chlorine atoms present in this compound.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and a methyl group on the nicotinamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry .
Properties
IUPAC Name |
2,6-dichloro-4-methylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3-2-4(8)11-6(9)5(3)7(10)12/h2H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHRWOFCZTZGQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319217 | |
Record name | 2,6-Dichloro-4-methylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70319217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38841-54-2 | |
Record name | 2,6-Dichloro-4-methyl-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38841-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 341976 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038841542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38841-54-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichloro-4-methylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70319217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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